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Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433 Get Quote

Introduction

Fenpiverinium, specifically its bromide salt, is a synthetic quaternary ammonium compound

recognized for its potent anticholinergic and antispasmodic properties.[1][2] Classified as a

muscarinic receptor antagonist, it is a valuable pharmacological agent for mitigating smooth

muscle spasms.[3] It is primarily marketed and used in Eastern Europe and India, not as a

standalone drug, but in combination formulations.[2][4] These formulations typically include a

musculotropic antispasmodic agent like pitofenone hydrochloride and a non-steroidal anti-

inflammatory drug (NSAID) such as metamizole or nimesulide to provide a multi-pronged

approach to pain and spasm relief.[4][5][6] This guide provides a detailed overview of the

discovery, synthesis, mechanism of action, and experimental evaluation of Fenpiverinium for

researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
Fenpiverinium bromide is a white to off-white crystalline solid.[2][7] Its key properties are

summarized in the table below.
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Property Value

CAS Number 125-60-0[1]

Molecular Formula C22H29BrN2O[1]

Molecular Weight 417.4 g/mol [1]

IUPAC Name
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-

methylpiperidinium bromide[8]

Melting Point 178 - 217°C[2][9]

Solubility
Slightly soluble in Methanol and Water (with

heating)[2]

Storage Temperature 2-8°C[2]

Mechanism of Action: Muscarinic Receptor
Antagonism
Fenpiverinium exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic

acetylcholine receptors (mAChRs), with a particular affinity for the M3 subtype.[1][3] These M3

receptors are abundant on the surface of smooth muscle cells in various organs, including the

gastrointestinal, urinary, and biliary tracts.[1]

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to M3

receptors, initiating a signaling cascade that leads to muscle contraction. This process involves

the activation of a G-protein (Gq/11), which in turn stimulates phospholipase C (PLC).[1] PLC

then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions

(Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The resulting

increase in intracellular calcium is the primary trigger for smooth muscle contraction.

Fenpiverinium, by competitively blocking the binding of acetylcholine to M3 receptors,

effectively inhibits this entire downstream signaling pathway.[1][3] This prevents the rise in

intracellular calcium and, consequently, suppresses involuntary muscle contractions, leading to

muscle relaxation and relief from spasms.[1][2]
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Caption: Signaling pathway of M3 receptor antagonism by Fenpiverinium.
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Synthesis of Fenpiverinium Bromide
The synthesis of Fenpiverinium bromide is a multi-step process that involves the formation of

a key intermediate followed by a quaternization reaction to create the final quaternary

ammonium compound.[1] A common and effective method begins with the hydrolysis of a nitrile

precursor, followed by methylation.

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile The process starts with the

hydrolysis of diphenylpiperidine ethyl acetonitrile. This is achieved by refluxing the nitrile with

potassium hydroxide (KOH) in a mixture of ethanol and water.[7] This reaction converts the

nitrile group (-CN) into a primary amide group (-CONH2), yielding diphenylpiperidine ethyl

acetamide.

Step 2: Quaternization with Methyl Bromide The resulting amide intermediate,

diphenylpiperidine ethyl acetamide, is then quaternized.[7] This involves reacting the

intermediate with methyl bromide in a suitable solvent like isopropanol.[7] The nitrogen atom on

the piperidine ring attacks the methyl group of methyl bromide, resulting in the formation of the

positively charged quaternary ammonium group and yielding the final product, Fenpiverinium
bromide.

Caption: General workflow for the synthesis of Fenpiverinium bromide.

Experimental Protocols
Protocol 1: Synthesis of Fenpiverinium Bromide

This protocol is based on a described manufacturing process.[7]

Materials:

Diphenylpiperidine ethyl acetonitrile (17.5 g)

Potassium hydroxide (KOH) (35 g)

Ethanol (70 ml)

Water (2 ml)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b195919
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6764490.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6764490.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6764490.htm
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.benchchem.com/product/b1207433?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6764490.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl bromide (42 g of 17% solution in benzene)

Isopropanol (60 ml)

Reflux apparatus, filtration equipment, vacuum distillation setup

Procedure:

Hydrolysis:

Combine 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of KOH, 70 ml of ethanol, and

2 ml of water in a round-bottom flask.

Heat the mixture to reflux for 6 hours.

Allow the mixture to cool, during which white crystals of diphenylpiperidine ethyl acetamide

will precipitate.

Filter the crystals, wash them with water until the filtrate is neutral, and then dry them. The

expected yield is approximately 15 g.

Quaternization:

In a separate flask, mix 10 g of the dried diphenylpiperidine ethyl acetamide with 42 g of a

17% methyl bromide solution and 60 ml of isopropanol.

Heat the mixture to reflux on a steam bath for 30 minutes.

Remove the solvent by vacuum distillation until the mixture is dry.

Purification:

Dissolve the resulting solid in 100 ml of water. The solution may appear cloudy.

Filter the solution through activated charcoal to clarify it.

Distill the clear filtrate to dryness to obtain the final product, Fenpiverinium bromide.

Protocol 2: Evaluation of Antispasmodic Activity (Organ Bath Method)
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This is a standard pharmacological method to assess the spasmolytic properties of a

compound on isolated smooth muscle tissue.[1][10]

Materials:

Isolated tissue preparation (e.g., rat colon, guinea pig ileum, or human ureteral segments).

[10][11]

Organ bath apparatus with temperature control and aeration.

Physiological salt solution (e.g., Krebs-Henseleit solution).

Isotonic transducer and recording system.

Spasmogen (e.g., Acetylcholine).

Fenpiverinium bromide solutions of varying concentrations.

Procedure:

Tissue Preparation:

Euthanize the animal according to ethical guidelines and dissect the desired smooth

muscle tissue (e.g., a segment of the distal colon).

Suspend the tissue segment in an organ bath chamber filled with physiological salt

solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

Connect one end of the tissue to a fixed point and the other to an isotonic force transducer

to record contractions.

Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.

Inducing Contractions:

Induce sustained muscle contraction by adding a known concentration of a spasmogen,

such as acetylcholine, to the organ bath.
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Once a stable contractile response is achieved, it serves as the baseline (100%

contraction).

Testing Fenpiverinium:

Introduce Fenpiverinium bromide to the bath in a cumulative or non-cumulative manner,

starting with a low concentration and progressively increasing it.

Record the relaxation (inhibition of contraction) produced by each concentration of

Fenpiverinium.

Data Analysis:

Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

Plot a concentration-response curve (log concentration of Fenpiverinium vs. percentage

inhibition).

From this curve, calculate the ED50 value (the concentration of the drug that produces

50% of the maximal response), which quantifies the potency of Fenpiverinium as a

spasmolytic agent.

Quantitative Pharmacological Data
Detailed pharmacokinetic data for Fenpiverinium, such as absorption, distribution,

metabolism, and excretion, are not extensively documented in readily available literature.[3]

However, some studies provide comparative efficacy data. The following table summarizes

ED50 values for the combination of Pitofenone and Fenpiverinium compared to other

antispasmodic agents on different smooth muscle tissues.
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Tissue
Pitofenone +
Fenpiverinium
ED50

Mebeverine ED50
N-butyl
scopolammonium
ED50

Duodenum 0.40 ± 0.02 - -

Colon - 0.68 ± 0.06 5.21 ± 0.037

Gall Bladder 1.32 ± 0.14 - 5.40 ± 0.074

Bladder - - 5.02 ± 0.059

Data derived from a

study on an

unspecified animal

model.[11] ED50

values represent the

concentration required

to produce 50% of the

maximal effect.

Conclusion
Fenpiverinium is a well-established synthetic anticholinergic agent that functions as a potent

antagonist of M3 muscarinic receptors. Its discovery and development have provided a

valuable tool for the management of smooth muscle spasms, particularly when used

synergistically with other agents that have complementary mechanisms of action. The

synthesis of Fenpiverinium bromide is achievable through standard organic chemistry

reactions, primarily hydrolysis followed by quaternization. While detailed clinical and

pharmacokinetic data are limited, its mechanism of action is well-understood, and its efficacy in

combination therapies for spastic pain is recognized in several regions. Further research could

focus on elucidating its complete pharmacokinetic profile and exploring its potential in other

therapeutic areas.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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